molecular formula C4H7ClF3NO3 B2545243 (2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride CAS No. 2450267-19-1

(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride

Cat. No.: B2545243
CAS No.: 2450267-19-1
M. Wt: 209.55
InChI Key: HCLQKIXYVYYPFX-DKWTVANSSA-N
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Description

(2S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride (CAS: 921609-34-9) is a chiral α-amino acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent on the para position of its phenyl ring. Its molecular formula is C₁₀H₁₁ClF₃NO₃, with a molecular weight of 285.65 g/mol . The compound is used exclusively in research settings, particularly in medicinal chemistry and as a building block for bioactive molecules . The trifluoromethoxy group confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

(2S)-2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLQKIXYVYYPFX-DKWTVANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under controlled conditions . The reaction is often carried out in the presence of a base and a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and activity at these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The trifluoromethoxy group distinguishes the target compound from analogs with different aromatic substituents. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-(Trifluoromethoxy) C₁₀H₁₁ClF₃NO₃ 285.65 High lipophilicity; electron-withdrawing -OCF₃ enhances acidity of α-amino group
(2S)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride 4-Methoxy C₁₀H₁₄ClNO₃ 247.68 Electron-donating -OCH₃ increases solubility in polar solvents
(2S)-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride 4-Bromo C₉H₁₁BrClNO₂ 280.55 Heavy atom (Br) enhances crystallinity; potential halogen bonding interactions
(2S)-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride 3,4,5-Trifluoro C₉H₈ClF₃NO₂ 257.62 Multiple fluorines increase electronegativity and metabolic resistance

Key Observations :

  • Lipophilicity : The trifluoromethoxy group in the target compound increases logP compared to methoxy or bromo analogs, favoring membrane permeability .
  • Acidity: The -OCF₃ group lowers the pKa of the carboxylic acid and amino groups, enhancing solubility in basic conditions .
  • Synthetic Utility : Bromo and trifluoro derivatives are often intermediates in cross-coupling reactions, whereas the target compound’s -OCF₃ is less reactive but more stable .

Heterocyclic α-Amino Acid Derivatives

Compounds with heterocyclic systems exhibit divergent properties due to ring electronic effects:

Compound Heterocycle Molecular Formula Molecular Weight (g/mol) Applications
Target Compound Phenyl C₁₀H₁₁ClF₃NO₃ 285.65 LAT1 transporter studies
(2S)-2-Amino-3-[4’-(4’’-methoxyphenyl)pyridin-2’-yl]propanoic acid Pyridine C₁₅H₁₇ClN₂O₃ 308.76 Fluorescent probes; pH-sensitive optical activity
(2S)-2-Amino-3-[5′-(4‴-nitrophenyl)-1H-pyrazol-3′-yl]propanoic acid Pyrazole C₁₈H₁₅ClN₄O₄ 398.79 Enzyme inhibition studies; nitro group aids in detection

Key Observations :

  • Optical Properties: Pyridine-containing analogs (e.g., ) exhibit fluorescence and specific optical rotations ([α]D²¹ +34.0), unlike the non-fluorescent target compound .
  • Bioactivity : Pyrazole derivatives (e.g., ) are often used in kinase inhibition due to their planar heterocycles, whereas the target compound’s phenyl group may favor transporter binding .

LAT1 Transporter Inhibitors and Substrates

The target compound shares structural similarities with LAT1-targeting amino acids ():

Compound Structure Molecular Weight (g/mol) Bioactivity
Target Compound 4-(Trifluoromethoxy)phenyl 285.65 Potential LAT1 substrate; unconfirmed in vivo activity
Melphalan 4-[Bis(2-chloroethyl)amino]phenyl 305.20 Clinically used alkylating agent; LAT1-mediated uptake in cancer cells
L-Dopa 3,4-Dihydroxyphenyl 197.19 LAT1 substrate for Parkinson’s treatment

Key Observations :

  • Transport Mechanisms : Unlike melphalan, the target compound lacks alkylating groups but may exploit LAT1 for cellular uptake due to its aromatic hydrophobicity .
  • Therapeutic Potential: L-Dopa’s catechol group enables blood-brain barrier penetration, whereas the -OCF₃ group in the target compound may limit this .

Biological Activity

(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid; hydrochloride, commonly referred to as trifluoromethoxy amino acid, is a compound with notable biological activity, particularly in neuropharmacology. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which significantly influences its chemical behavior and biological interactions. Its molecular formula is C4H6F3NO3HClC_4H_6F_3NO_3\cdot HCl, with a molecular weight of approximately 209.55 g/mol. The presence of both amino and carboxylic acid functional groups allows for various chemical reactions, including oxidation, reduction, and substitution .

The mechanism of action for (2S)-2-amino-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets within biological systems:

  • Receptor Interaction : The compound is believed to modulate excitatory neurotransmission by interacting with glutamate receptors, which are critical for synaptic plasticity and memory formation. Preliminary studies indicate that it may enhance binding affinity to these receptors .
  • Signal Transduction : The trifluoromethoxy group enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
  • Enzymatic Modulation : It has been shown to interact with various enzymes, leading to modulation of their activity. This interaction can influence metabolic pathways relevant to neurological functions .

Neuropharmacological Applications

Research indicates that (2S)-2-amino-3-(trifluoromethoxy)propanoic acid may have significant implications in treating neurological disorders. Its structural similarity to known neurotransmitter analogs suggests potential therapeutic roles in conditions such as anxiety, depression, and neurodegenerative diseases .

Case Studies

  • Glutamate Receptor Modulation : In vitro studies demonstrated that the compound could enhance glutamate receptor activity, leading to increased synaptic transmission in neuronal cultures. This effect was concentration-dependent, suggesting a potential for therapeutic use in enhancing cognitive function.
  • Inhibition of Pathogenic Secretion : A study explored the compound's ability to inhibit the type III secretion system (T3SS) in pathogenic bacteria. At concentrations around 50 µM, it exhibited a significant reduction in bacterial virulence factor secretion without cytotoxic effects on host cells .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Potential Applications
Modulation of Glutamate ReceptorsEnhances excitatory neurotransmissionTreatment of cognitive disorders
Inhibition of T3SS in PathogensReduces virulence factor secretionAntimicrobial therapy
Interaction with EnzymesAlters metabolic pathwaysDrug development

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